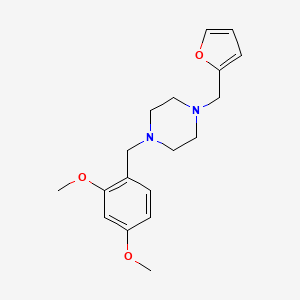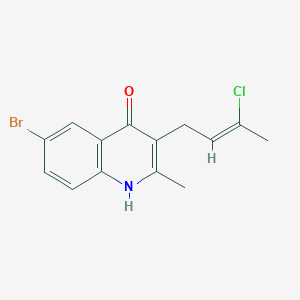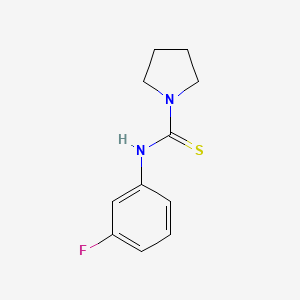
1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine, also known as FMP, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological activities.
作用机制
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the cells. 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine has been shown to inhibit the activity of certain enzymes such as tyrosine kinases and topoisomerases, which are involved in cell growth and division. It has also been shown to activate certain receptors such as serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine has also been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily measured using various assays. However, 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research on 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine. One direction is to investigate its potential use in the treatment of cancer, viral infections, and neurological disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the development of new derivatives of 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine with improved biological activities and pharmacokinetic properties could also be a promising direction for future research.
Conclusion:
In conclusion, 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine is a compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities and has been investigated for its use in the treatment of cancer, viral infections, and neurological disorders. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the cells. 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine has several advantages for lab experiments, but also has some limitations. Future research on 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine could lead to the development of new therapies for various diseases.
合成方法
The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine involves the reaction of 1-(2,4-dimethoxybenzyl)piperazine with 2-furylacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions and yields 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine as a white crystalline solid. The purity of the compound can be determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学研究应用
1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial activities. 1-(2,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine has also been investigated for its potential use in the treatment of depression, anxiety, and other neurological disorders. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
属性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-21-16-6-5-15(18(12-16)22-2)13-19-7-9-20(10-8-19)14-17-4-3-11-23-17/h3-6,11-12H,7-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXURUYQNULWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5849476.png)




![2-(3,4-dimethoxyphenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5849511.png)
![N-(2,5-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5849523.png)

![4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5849568.png)